molecular formula C50H72N7O9PSi B12354298 Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

Guanosine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]

Cat. No.: B12354298
M. Wt: 974.2 g/mol
InChI Key: PTNZERYSBOEWKI-AWFQAXFWSA-N
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Description

Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)-, 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] is a complex organic compound. It is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is often used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from guanosine. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and bis(4-methoxyphenyl)phenylmethyl chloride.

    Acylation: The amino group of guanine is acylated using 2-methyl-1-oxopropyl chloride.

    Phosphitylation: The 2’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Protection: Large quantities of guanosine are treated with protecting agents.

    Automated Synthesis: Automated synthesizers are used to carry out the acylation and phosphitylation steps efficiently.

    Purification: The final product is purified using chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the guanine base.

    Reduction: Reduction reactions can occur at the cyanoethyl group.

    Substitution: Nucleophilic substitution reactions can take place at the phosphoramidite group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products

    Oxidation: Oxidized guanine derivatives.

    Reduction: Reduced cyanoethyl derivatives.

    Substitution: Substituted phosphoramidite derivatives.

Scientific Research Applications

Chemistry

    Oligonucleotide Synthesis: Used as a building block in the synthesis of DNA and RNA oligonucleotides.

    Chemical Probes: Utilized in the development of chemical probes for studying nucleic acid interactions.

Biology

    Genetic Testing: Employed in the synthesis of probes and primers for genetic testing.

    Gene Editing: Used in the synthesis of guide RNAs for CRISPR-Cas9 gene editing.

Medicine

    Therapeutics: Potential use in the development of antisense oligonucleotides for treating genetic disorders.

    Diagnostics: Used in the development of diagnostic assays for detecting genetic mutations.

Industry

    Forensics: Applied in forensic science for DNA profiling.

    Biotechnology: Used in various biotechnological applications, including synthetic biology and molecular diagnostics.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into oligonucleotides. The molecular targets include:

    DNA and RNA: The compound binds to complementary DNA or RNA sequences, facilitating various genetic manipulations.

    Enzymes: It can act as a substrate or inhibitor for enzymes involved in nucleic acid synthesis and modification.

Comparison with Similar Compounds

Similar Compounds

    Guanosine, 5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxy-: Another guanosine derivative used in oligonucleotide synthesis.

    Guanosine, 5’-O-(4-monomethoxytrityl)-2’,3’-dideoxy-: Similar in structure but with different protecting groups.

Uniqueness

    Protecting Groups: The use of bis(4-methoxyphenyl)phenylmethyl and tert-butyldimethylsilyl groups provides unique protection and stability during synthesis.

    Phosphoramidite Group: The presence of the 2’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] group allows for efficient incorporation into oligonucleotides.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C50H72N7O9PSi

Molecular Weight

974.2 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C50H72N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40-44,47-48,53H,17,29-30H2,1-13H3,(H,54,58)(H,55,59)/t40-,41?,42-,43-,44?,47-,48?,67?/m1/s1

InChI Key

PTNZERYSBOEWKI-AWFQAXFWSA-N

Isomeric SMILES

CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N

Canonical SMILES

CC(C)C(=O)NC1NC2C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N

Origin of Product

United States

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